GSK2801
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Overview
Description
GSK2801 is a selective chemical probe that inhibits the bromodomains of BAZ2A and BAZ2B proteins. Bromodomains are acetyl-lysine specific protein interaction domains that play a crucial role in regulating gene transcription. This compound has shown promise in preclinical studies, particularly in cancer research, due to its ability to modulate gene expression by inhibiting these bromodomains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK2801 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary information held by GlaxoSmithKline. it is known that the synthesis involves the use of acetyl-lysine competitive inhibitors and various organic solvents .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: GSK2801 primarily undergoes substitution reactions due to its role as an acetyl-lysine competitive inhibitor. It binds to the bromodomains of BAZ2A and BAZ2B, preventing their interaction with acetylated lysine residues on histone tails .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions involving this compound include organic solvents, acetyl-lysine analogs, and various catalysts to facilitate the coupling reactions .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with BAZ2A and BAZ2B bromodomains. This complex prevents the bromodomains from interacting with acetylated lysine residues, thereby modulating gene transcription .
Scientific Research Applications
GSK2801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown potential in inducing apoptosis in triple-negative breast cancer cells when used in combination with BET inhibitors . It has also been studied for its ability to reverse paclitaxel resistance in anaplastic thyroid cancer cell lines by downregulating MYCN expression . Additionally, this compound is used as a chemical probe to study the role of BAZ2A and BAZ2B bromodomains in chromatin biology and gene transcription .
Mechanism of Action
GSK2801 exerts its effects by competitively inhibiting the bromodomains of BAZ2A and BAZ2B proteins. These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, which is a key step in the regulation of gene transcription. By inhibiting this interaction, this compound modulates gene expression and can induce apoptosis in cancer cells . The molecular targets of this compound include the bromodomains of BAZ2A and BAZ2B, and its pathway involves the disruption of chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
GSK2801 is unique in its high selectivity for BAZ2A and BAZ2B bromodomains. Similar compounds include JQ1 and OTX015, which are BET bromodomain inhibitors. this compound differs from these compounds in its specific targeting of BAZ2A and BAZ2B, making it a valuable tool for studying the role of these bromodomains in gene transcription . Other similar compounds include BAZ2-ICR, which also targets BAZ2A and BAZ2B but with different binding affinities .
Properties
IUPAC Name |
1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCPNJRJCNVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.